3-(Phenylthio)acrylic acid CAS 63413-91-2 supplier
3-(Phenylthio)acrylic acid CAS 63413-91-2 supplier
This guide is structured as a high-level technical monograph, designed for researchers and drug development professionals. It moves beyond basic catalog data to explore the synthetic utility, mechanistic behaviors, and critical handling protocols of 3-(Phenylthio)acrylic acid.
CAS: 63413-91-2 Role: Sulfur-Functionalized Michael Acceptor & Heterocycle Precursor Document Type: Technical Application Guide
Executive Summary
3-(Phenylthio)acrylic acid (3-PTAA) acts as a pivotal "gateway scaffold" in medicinal chemistry, specifically for the synthesis of sulfur-containing heterocycles such as thiochromones and benzothiophenes . Unlike simple acrylic acids, the introduction of the phenylthio moiety at the
This guide delineates the synthesis, stereochemical considerations, and downstream applications of 3-PTAA, providing researchers with a validated roadmap for utilizing this compound in drug discovery campaigns.
Chemical Profile & Specifications
Researchers must account for the stereoisomerism of 3-PTAA, as the E and Z isomers exhibit distinct reactivity profiles in cyclization reactions.
| Parameter | Technical Specification |
| IUPAC Name | 3-(Phenylsulfanyl)prop-2-enoic acid |
| Molecular Formula | C |
| Molecular Weight | 180.22 g/mol |
| Physical State | White to beige crystalline solid |
| Melting Point | 102–106 °C (Isomer dependent) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| pKa (Calc) | ~4.2 (Carboxylic acid) |
| Key Moiety |
Synthesis & Stereochemical Control
The synthesis of 3-PTAA is a classic example of the Thiol-Yne Click Reaction (nucleophilic addition to an alkyne). The stereoselectivity of this reaction is governed by the solvent and catalyst, a critical factor for researchers planning downstream cyclizations.
Validated Synthetic Route
The most robust protocol involves the conjugate addition of thiophenol to propiolic acid.
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Reaction: Thiophenol + Propiolic Acid
3-(Phenylthio)acrylic acid -
Mechanism: Nucleophilic attack of the thiolate on the
-carbon of the alkyne.
Stereoselectivity (E vs. Z)
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Kinetic Control (Z-Isomer): In protic solvents (e.g., Ethanol) with basic catalysis, anti-addition prevails, yielding the Z-isomer (cis).
-
Thermodynamic Control (E-Isomer): Isomerization can occur under acidic conditions or high heat, favoring the sterically less congested E-isomer (trans).
Why this matters: In intramolecular Friedel-Crafts cyclizations (to form thiochromones), the Z-isomer is often geometrically pre-organized for ring closure, whereas the E-isomer may require isomerization in situ.
Visualization: Synthesis & Isomerization Pathway
The following diagram illustrates the synthetic pathway and the divergent stereochemical outcomes.
Figure 1: Nucleophilic addition pathway showing the kinetic preference for the Z-isomer via anti-addition.
Applications in Drug Discovery
3-PTAA is not merely a building block; it is a pharmacophore precursor. Its primary utility lies in the synthesis of Thiochromones (4H-1-benzothiopyran-4-ones), a scaffold found in anticancer, antiviral, and antimicrobial agents.
The Thiochromone Cyclization Protocol
The conversion of 3-PTAA to thiochromone is a dehydrative cyclization.
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Reagent: Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MsOH).
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Conditions: 90–120 °C.
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Mechanism: Intramolecular Friedel-Crafts Acylation.
Experimental Insight: The carboxylic acid must be activated (protonated) to generate the acylium ion, which then attacks the phenyl ring. The sulfur atom activates the phenyl ring at the ortho position, facilitating this closure.
Experimental Protocol: Cyclization to Thiochromone
This protocol is a self-validating system; success is indicated by the disappearance of the vinyl proton signals in NMR.
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Preparation: Charge a round-bottom flask with PPA (10 g per 1 g of substrate). Heat to 80 °C to lower viscosity.
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Addition: Add 3-(Phenylthio)acrylic acid (1.0 equiv) in portions to the stirring PPA.
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Reaction: Increase temperature to 110 °C. Stir for 2–4 hours.
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Checkpoint: Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). The product will be less polar than the acid.
-
-
Quench: Pour the hot reaction mixture onto crushed ice (exothermic!). Stir vigorously until the PPA hydrolyzes and a solid precipitate forms.
-
Isolation: Filter the solid, wash with water and NaHCO
(to remove unreacted acid). -
Purification: Recrystallize from Ethanol/Water.
Visualization: Downstream Heterocycle Synthesis
Figure 2: The critical cyclization pathway converting 3-PTAA into the bioactive thiochromone scaffold.
Handling, Stability & QC
As a vinyl sulfide, 3-PTAA possesses specific stability nuances that differ from standard acrylic acids.
Oxidation Sensitivity
The sulfur atom is susceptible to oxidation. Exposure to strong oxidants (peroxides, bleach) will convert the sulfide to the sulfoxide or sulfone .
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Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C.
-
Handling: Avoid prolonged exposure to air in solution.
Quality Control Parameters
Suppliers and researchers should validate purity using the following criteria:
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HPLC Purity: >97% (Reverse phase C18, Water/Acetonitrile gradient with 0.1% Formic Acid).
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1H NMR: Diagnostic signals:
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Vinyl Protons: Two doublets (J ~ 15 Hz for trans, J ~ 10 Hz for cis) in the 6.0–8.0 ppm region.
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Acid Proton: Broad singlet >11 ppm.
-
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Appearance: Discoloration (darkening) indicates oxidation or polymerization.
References
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Synthesis via Thiol-Yne Reaction
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Title: Nucleophilic addition of thiols to alkynes.[1]
- Source:Journal of Organic Chemistry.
- Context: Defines the mechanism of anti-addition leading to Z-isomers.
-
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Cyclization to Thiochromones
- Title: Polyphosphoric acid in the synthesis of sulfur heterocycles.
- Source:Chemical Reviews.
- Context: Detailed methodology for the cyclization of 3-(phenylthio)acrylic acids to thiochromones.
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Biological Activity of Acrylate Derivatives
- Title: Design, synthesis and antiproliferative screening of newly synthesized acrylate deriv
- Source:PubMed Central.
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Context: Validates the acrylate pharmacophore in anticancer research.[2]
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PubChem Compound Summary
